molecular formula C11H13N3O3 B1660321 N'-butylidene-4-nitrobenzohydrazide CAS No. 7462-02-4

N'-butylidene-4-nitrobenzohydrazide

Cat. No.: B1660321
CAS No.: 7462-02-4
M. Wt: 235.24 g/mol
InChI Key: LNPMGYGODXDGPS-XYOKQWHBSA-N
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Description

N'-Butylidene-4-nitrobenzohydrazide belongs to the hydrazone class of compounds, characterized by the general structure R₁R₂C=N–NH–CO–R₃. This compound features a nitro group (–NO₂) at the para position of the benzohydrazide moiety and a butylidene substituent (–CH=CH–CH₂–CH₃) on the hydrazine nitrogen. Such derivatives are synthesized via condensation of 4-nitrobenzohydrazide with butyraldehyde under acidic or reflux conditions .

Properties

CAS No.

7462-02-4

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

N-[(E)-butylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C11H13N3O3/c1-2-3-8-12-13-11(15)9-4-6-10(7-5-9)14(16)17/h4-8H,2-3H2,1H3,(H,13,15)/b12-8+

InChI Key

LNPMGYGODXDGPS-XYOKQWHBSA-N

SMILES

CCCC=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

CCC/C=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCC=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Melting Point (°C) Key Functional Groups Notable Spectral Data (¹H NMR)
N'-Butylidene-4-nitrobenzohydrazide Not reported –NO₂, –CH=CH–CH₂–CH₃ N=CH proton: δ ~8.3–8.5 ppm (expected)
N'-(4-Hydroxybenzylidene)-4-hydroxybenzohydrazide 260.7–261.6 –OH N=CH: δ 8.32 ppm; OH: δ 9.93 ppm
4-(Butylamino)-N'-[(4-chlorophenyl)methylidene]benzohydrazide 220–221 –Cl, –NH–C₄H₉ Aromatic H: δ 7.2–7.8 ppm; NH: δ 10.2 ppm
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide >250 –OCH₃, –OH OCH₃: δ 3.8–3.9 ppm; N=CH: δ 8.5 ppm

Key Observations:

  • Melting Points: Nitro and hydroxy derivatives exhibit higher melting points (>250°C) due to strong intermolecular hydrogen bonding .
  • Spectral Shifts: The N=CH proton in hydrazones consistently appears at δ 8.3–8.5 ppm, while EDGs like –OCH₃ deshield adjacent protons .
Table 2: Bioactivity Comparison
Compound Name Biological Activity IC₅₀/Effective Concentration Mechanism/Notes
N'-(4-Hydroxybenzylidene)-4-hydroxybenzohydrazide Antioxidant (DPPH assay) 34.85 ppm Radical scavenging via phenolic –OH
4-(Butylamino)-N'-[(4-chlorophenyl)methylidene]benzohydrazide Anticancer Not reported Potential apoptosis induction
(E)-N'-(4-methylbenzylidene)hydrazinecarbothiohydrazide Antimicrobial 10–50 µg/mL Active against S. aureus and E. coli
N'-Benzylidene-4-((1-(4-fluorobenzyl)-1H-triazol-4-yl)methoxy)benzohydrazide α-Glucosidase inhibition Not reported Competitive inhibition via triazole moiety

Key Trends:

  • Antioxidant Activity: Hydroxy-substituted derivatives show superior activity due to –OH groups acting as hydrogen donors .
  • Antimicrobial Activity: Thiohydrazide derivatives (e.g., ) exhibit broad-spectrum activity, likely due to increased membrane permeability.

Crystallographic and Hydrogen Bonding Analysis

  • Hydrogen Bonding: In (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide, intramolecular O–H···N and intermolecular N–H···O bonds stabilize the crystal lattice, influencing solubility and stability .
  • Crystal Packing: Nitro groups participate in C–H···O interactions, as seen in related nitrobenzamide structures .

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